3-(1-Ethylcyclopropyl)isoxazol-5(4H)-one
Description
Properties
CAS No. |
190384-05-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
3-(1-ethylcyclopropyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-2-8(3-4-8)6-5-7(10)11-9-6/h2-5H2,1H3 |
InChI Key |
ANHXKRMLNWOOBN-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2=NOC(=O)C2 |
Synonyms |
5(4H)-Isoxazolone,3-(1-ethylcyclopropyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
3-(1-Ethylcyclopropyl)isoxazol-5(4H)-one belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing hydroxylamine hydrochloride with appropriate carbonyl compounds.
- Green Chemistry Approaches : Employing eco-friendly solvents and catalysts to enhance yield and reduce environmental impact.
Table 1 summarizes the synthesis methods and yields reported in literature.
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Hydroxylamine Condensation | 85 | |
| Green Solvent Method | 90 | |
| Continuous Flow Photochemistry | 95 |
Biological Activities
The biological applications of this compound are extensive, particularly in pharmacology. Key activities include:
- Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans.
- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation.
Case Study: Anticancer Activity
A study demonstrated the compound's efficacy against HeLa cells, where it induced apoptosis at concentrations of 2 µM to 4 µM, leading to increased caspase-3 activity, a marker for apoptosis.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in drug design:
- Inhibitors of Enzymes : Compounds derived from isoxazole have been identified as inhibitors of stearoyl-CoA desaturase, an enzyme involved in lipid metabolism, indicating potential applications in metabolic disorders .
- Neuroprotective Agents : Preliminary studies suggest that isoxazole derivatives may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Agrochemical Applications
Beyond pharmaceuticals, this compound has potential applications in agrochemicals:
- Pesticides : Isoxazole derivatives have shown promise as effective pesticides due to their ability to disrupt biological processes in pests.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Isoxazol-5(4H)-one derivatives vary primarily in substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:
Physical and Chemical Properties
- Thermal Stability: 4-Substituted derivatives (e.g., 4-methyl/ethyl) are thermally unstable, rearranging to α-cyano acids under basic conditions . The ethylcyclopropyl group at the 3-position may mitigate this instability due to reduced electron withdrawal.
- Crystallinity : Arylidene-substituted analogs (e.g., 3-phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one) adopt distinct Z/E configurations in the solid state, influencing solubility and melting points .
Preparation Methods
β-Ketoester Modification Strategy
The 3-position substituent originates from the β-ketoester. Synthesis of ethyl 1-ethylcyclopropyl-β-ketoester would require:
-
Cyclopropanation of α,β-unsaturated ketones via Simmons-Smith reaction
-
Claisen condensation with ethyl acetate
Table 1: Reported β-Ketoesters in Isoxazolone Synthesis
| β-Ketoester | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Ethyl acetoacetate | Citric acid | 70–90 | 5–24 h |
| Ethyl benzoylacetate | L-Valine | 74–97 | <4 min |
| Ethyl trifluoroacetate | MAI.Cl | 57 | 24 h |
For 3-(1-ethylcyclopropyl) substitution, ethyl 1-ethylcyclopropyl-β-ketoester would replace standard β-ketoesters. Computational studies suggest cyclopropane’s strain energy (27.5 kcal/mol) may necessitate milder conditions to prevent ring opening.
Catalytic System Optimization
Table 2: Catalyst Performance for Isoxazolone Synthesis
For cyclopropyl stability:
-
Low-temperature systems (Cu@Met-β-CD at 40°C) minimize thermal decomposition
-
Protic solvents (water/ethanol) reduce side reactions vs. aprotic media
Stepwise Functionalization Approaches
Post-Synthetic Cyclopropanation
An alternative route involves:
-
Synthesizing 3-vinylisoxazol-5(4H)-one
-
Cyclopropanation via:
-
Simmons-Smith reaction (Zn/Cu, CHI)
-
Transition metal-catalyzed carbene transfer
-
Challenges:
-
Regioselectivity in cyclopropane formation
-
Compatibility with isoxazolone’s labile NH group
Computational Insights for Reaction Design
DFT studies (M062X/6-311++G**) reveal:
-
Isoxazolone’s LUMO (-1.89 eV) localizes at C4, favoring Knoevenagel condensation
-
Cyclopropyl groups increase molecular rigidity (torsional barrier >8 kcal/mol)
-
Steric maps suggest 1-ethylcyclopropyl may hinder aldehyde approach (Figure 1)
Figure 1: Hypothesized transition state for 3-(1-ethylcyclopropyl) derivative synthesis.
Recommended Synthetic Protocol
Based on analogous systems, the following optimized procedure is proposed:
Materials:
-
Ethyl 1-ethylcyclopropyl-β-ketoester (hypothetical)
-
Hydroxylamine hydrochloride
-
Paraformaldehyde (aldehyde source)
-
L-Valine (20 mol%)
-
Ethanol (reflux)
Procedure:
-
Charge reactor with β-ketoester (1.0 eq), NHOH·HCl (1.2 eq), catalyst
-
Add aldehyde (1.1 eq) in ethanol
-
Reflux 3–5 min (TLC monitoring)
-
Cool, filter, recrystallize from EtOH/HO
Expected Challenges:
-
β-Ketoester synthesis requiring specialized precursors
-
Potential epimerization at cyclopropane carbons
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(1-Ethylcyclopropyl)isoxazol-5(4H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using catalysts like synthetic enzymes (synzymes) or nanocatalysts (e.g., GO@Fe(ClO4)₃). For example, synzyme-catalyzed MCRs achieve high recyclability (15 cycles without activity loss) and yields >80% under mild conditions . Solvent-free protocols using sodium acetate in aqueous ethanol at room temperature also provide stereoselective Z-isomers with yields up to 90% . Key variables include catalyst loading (5–10 mol%), temperature (25–100°C), and solvent choice (water, ethanol, or solvent-free systems).
Q. How can researchers characterize the structural and photophysical properties of isoxazol-5(4H)-one derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign substituent configurations (e.g., ¹H/¹³C NMR for cyclopropyl and ethyl groups) .
- IR : Identify carbonyl (1664 cm⁻¹) and isoxazole ring vibrations (1552 cm⁻¹) .
- ESI-MS/MS : Monitor reaction intermediates and propose kinetic models for pathway validation .
- Fluorescence spectroscopy : Evaluate emission spectra for bioimaging applications (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) .
Advanced Research Questions
Q. How can contradictory data on substituent-dependent reaction outcomes be resolved?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing vs. donating groups) significantly alter reaction pathways. For example, 3-phenyl derivatives form stable pyrazoles via Ru-catalyzed rearrangements, while 4-alkylidene analogs yield tarry mixtures without hydrogen bonding . Use computational modeling (DFT) to predict steric/electronic effects and validate with kinetic studies (e.g., ESI-MS/MS to track intermediates) .
Q. What strategies optimize catalyst recyclability in green synthesis protocols?
- Methodological Answer : Immobilize catalysts on magnetic nanoparticles (e.g., Fe₃O₄@Si-ChCl/Glu) for easy separation. Studies show >90% retention of activity after 10 cycles under solvent-free conditions . Characterize catalyst stability via TEM (particle size <50 nm) and XRD (retained crystallinity post-reaction) .
Q. How can bioactivity be systematically evaluated for isoxazol-5(4H)-one derivatives?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC/MBC protocols. Derivatives with 4-arylidene substituents show MIC values as low as 8 µg/mL .
- Cellular imaging : Screen fluorescent derivatives (e.g., 4-bromobenzylidene analogs) for organelle-specific staining (e.g., early endosomes) using confocal microscopy .
Q. What computational tools aid in predicting reaction mechanisms and electronic properties?
- Methodological Answer : Perform DFT calculations to map energy profiles of competing pathways (e.g., Knoevenagel vs. Michael addition). Studies on 3-methyl-4-arylidene derivatives reveal a ΔG‡ of 25–30 kcal/mol for the favored pathway . Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets for accuracy .
Data Contradiction and Analysis
Q. Why do some derivatives fail to undergo decarboxylative rearrangements?
- Key Insight : Hydrogen bonding stabilizes intermediates. For example, ethyl acrylate derivatives lacking H-bonding undergo decarboxylation (80% yield), while 3-phenyl analogs form tarry byproducts . Validate via IR (absence of -OH stretches) and control experiments with H-bond disruptors (e.g., DMSO) .
Green Chemistry and Sustainability
Q. How can green metrics (e.g., E-factor, atom economy) be applied to isoxazol-5(4H)-one synthesis?
- Methodological Answer : Solvent-free protocols using GO@Fe(ClO4)₃ achieve E-factors <2.0 (vs. >5.0 for traditional methods) and atom economies >85% . Calculate using:
Application-Oriented Questions
Q. What design principles enhance fluorescence for bioimaging applications?
- Methodological Answer : Introduce electron-rich arylidene substituents (e.g., 4-methoxybenzylidene) to red-shift emission. Derivatives with λₑₘ >500 nm show improved cellular permeability . Optimize via Hammett plots (σ⁺ vs. fluorescence quantum yield) .
Tables of Key Data
| Derivative | Bioactivity (MIC, µg/mL) | Fluorescence λₑₘ (nm) |
|---|---|---|
| 4-(4-Bromobenzylidene) | 16 (S. aureus) | 485 |
| 3-Methyl-4-(naphthylidene) | 32 (E. coli) | 520 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
